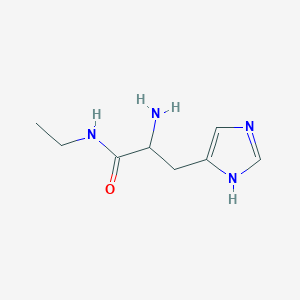![molecular formula C13H16N2O5S B12127222 3-[(4-Carbamoylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B12127222.png)
3-[(4-Carbamoylpiperidin-1-yl)sulfonyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Carbamoylpiperidin-1-yl)sulfonyl]benzoic acid is a chemical compound with the molecular formula C({13})H({16})N({2})O({5})S and a molecular weight of 312.34 g/mol This compound features a benzoic acid core substituted with a sulfonyl group linked to a piperidine ring, which is further substituted with a carbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Carbamoylpiperidin-1-yl)sulfonyl]benzoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced via the reaction of the piperidine derivative with isocyanates or carbamoyl chlorides under controlled conditions.
Sulfonylation: The sulfonyl group is introduced by reacting the piperidine derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment to Benzoic Acid: The final step involves coupling the sulfonylated piperidine derivative with benzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Carbamoylpiperidin-1-yl)sulfonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbamoyl group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-[(4-Carbamoylpiperidin-1-yl)sulfonyl]benzoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding due to its potential to interact with biological macromolecules.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties, such as enzyme inhibition or receptor modulation. Its structural features make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-[(4-Carbamoylpiperidin-1-yl)sulfonyl]benzoic acid depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the carbamoyl group can participate in hydrogen bonding, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(4-Benzylpiperidin-1-yl)sulfonyl]benzoic acid: Similar structure but with a benzyl group instead of a carbamoyl group.
3-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid: Similar structure but with a methyl group instead of a carbamoyl group.
3-[(4-Hydroxyethylpiperidin-1-yl)sulfonyl]benzoic acid: Similar structure but with a hydroxyethyl group instead of a carbamoyl group.
Uniqueness
3-[(4-Carbamoylpiperidin-1-yl)sulfonyl]benzoic acid is unique due to the presence of the carbamoyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.
Propriétés
Formule moléculaire |
C13H16N2O5S |
|---|---|
Poids moléculaire |
312.34 g/mol |
Nom IUPAC |
3-(4-carbamoylpiperidin-1-yl)sulfonylbenzoic acid |
InChI |
InChI=1S/C13H16N2O5S/c14-12(16)9-4-6-15(7-5-9)21(19,20)11-3-1-2-10(8-11)13(17)18/h1-3,8-9H,4-7H2,(H2,14,16)(H,17,18) |
Clé InChI |
LNFSWPRNYRLOLF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B12127170.png)
![(4E)-1-benzyl-5-(3-butoxyphenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12127175.png)
![5-chloro-N-(4-methylphenyl)-2-[(pyridin-3-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B12127178.png)
![3-chloro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B12127183.png)
![N-(4-butylphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12127186.png)
![2,4-dichloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12127187.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12127192.png)


![2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12127204.png)
![1-Acetyl-4-(tricyclo[4.3.1.1<3,8>]undecylcarbonyl)piperazine](/img/structure/B12127206.png)

